(Methylthio)methyl isovalerate

描述

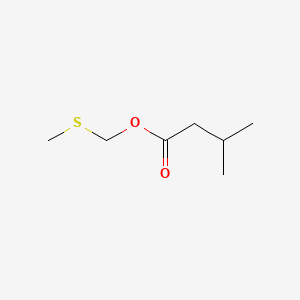

(Methylthio)methyl isovalerate is a sulfur-containing ester compound characterized by a methylthio group (-SCH₃) attached to a methyl ester of isovaleric acid. While its specific applications and occurrence are less documented in the provided literature, structurally related compounds, such as methyl isovalerate and ethyl isovalerate, are well-studied in aroma and flavor chemistry. These esters are pivotal in food and natural product aromas, contributing fruity, sweet, or pungent notes depending on their structural modifications and concentrations .

属性

CAS 编号 |

72064-62-1 |

|---|---|

分子式 |

C7H14O2S |

分子量 |

162.25 g/mol |

IUPAC 名称 |

methylsulfanylmethyl 3-methylbutanoate |

InChI |

InChI=1S/C7H14O2S/c1-6(2)4-7(8)9-5-10-3/h6H,4-5H2,1-3H3 |

InChI 键 |

NTNIPFBZWQBXPI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(=O)OCSC |

产品来源 |

United States |

化学反应分析

Hydrolysis Reactions

The ester group in (methylthio)methyl isovalerate is susceptible to hydrolysis under acidic or basic conditions, yielding (methylthio)methanol and isovaleric acid .

-

Key Insight : The reaction kinetics depend on the steric hindrance of the isovalerate moiety and the stability of the intermediate tetrahedral species.

Oxidation of the Thioether Moiety

The methylthio (–SCH₃) group can undergo oxidation to form sulfoxides or sulfones , depending on reaction conditions.

-

Note : Oxidation selectivity is influenced by the electronic environment of the sulfur atom and the steric bulk of the ester group.

Nucleophilic Substitution at the Methylthio Group

The methylthio group may act as a leaving group in SN2 reactions under strongly basic conditions.

| Nucleophile | Conditions | Product | Reference Analogy |

|---|---|---|---|

| NH₃ | Methanol, reflux | (Aminomethyl)methyl isovalerate | Isothiocyanate substitution |

| NaSH | DMF, 80°C | (Mercaptomethyl)methyl isovalerate | Thiourea synthesis |

-

Limitation : The reaction is less favorable due to the poor leaving-group ability of –SCH₃ compared to halides or tosylates.

Transesterification Reactions

The ester can undergo transesterification with alcohols in the presence of acid or base catalysts.

| Alcohol | Catalyst | Product | Reference Analogy |

|---|---|---|---|

| Ethanol | H₂SO₄, Δ | (Methylthio)methyl 3-methylbutanoate ethyl ester | Ester interchange |

| Benzyl alcohol | Ti(OiPr)₄, Δ | Benzyl isovalerate | General transesterification |

-

Application : Useful for modifying the ester moiety without altering the methylthio group.

Thermal Decomposition

At elevated temperatures, this compound may decompose via β-elimination or release volatile sulfur-containing compounds.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare (methylthio)methyl isovalerate with structurally or functionally analogous esters, emphasizing their roles in natural products, sensory profiles, and biochemical interactions.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Sulfur-Containing Esters: this compound and ethyl (methylthio) acetate share a methylthio group, which enhances volatility and imparts sulfurous or savory notes. These compounds are pivotal in complex aromas, such as coffee ("onion-garlic" notes) and pineapple . 3-(Methylthio)propanoic acid esters dominate pineapple aroma profiles, with concentrations exceeding 600 µg·kg⁻¹ in some cultivars. Their odor activity values (OAVs) are significantly higher than non-sulfur esters .

Isovalerate Derivatives :

- Methyl isovalerate is critical in blueberry overripe stages and coffee roasting, where it enhances fruity and "baked" sensory attributes. Its concentration increases with fruit maturity or thermal processing .

- Ethyl isovalerate is a major contributor to mango and turnjujube aromas, with a sweeter profile compared to methyl esters. Ethyl esters generally exhibit lower volatility but higher odor thresholds .

Competitive Interactions in Natural Blends: In Drosophila behavioral assays, blends containing methyl isovalerate and sulfur compounds showed species-specific attractancy. For example, methyl isovalerate combined with β-cyclocitral and ethyl acetate selectively attracted D. melanogaster . In pineapple, the interplay between esters (e.g., methyl hexanoate) and sulfur compounds (e.g., 3-(methylthio)propanoic acid esters) defines cultivar-specific aromas. Tainong No. 4 pineapple relies heavily on sulfur esters for its unique profile .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing (methylthio)methyl isovalerate with high purity?

- Methodological Guidance : Use nucleophilic substitution or Mitsunobu reactions to introduce the methylthio group. For example, react isovaleric acid derivatives with (methylthio)methanol under controlled pH and temperature. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using -NMR (δ 1.0–1.2 ppm for isopropyl protons) and GC-MS (m/z 148 for molecular ion) .

- Critical Considerations : Monitor reaction progress with TLC to avoid side products like disulfides. Optimize stoichiometry to minimize residual thiols, which can interfere with downstream applications .

Q. Which analytical techniques are optimal for characterizing this compound in complex matrices?

- Methodological Guidance : Combine HS-SPME (Headspace Solid-Phase Microextraction) with GC-MS to isolate and identify volatile components. Use a DB-5MS column (30 m × 0.25 mm) and EI ionization at 70 eV. Compare retention indices and spectral data with reference libraries .

- Quantitative Analysis : Employ internal standards (e.g., deuterated analogs) for calibration curves in quantitative studies. Validate methods using spike-recovery experiments to ensure accuracy in biological or environmental samples .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track thioether oxidation products (e.g., sulfoxides) .

- Data Interpretation : Use Arrhenius kinetics to predict shelf life. Note that acidic conditions may hydrolyze the ester moiety, necessitating pH-controlled storage .

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action of this compound in biological systems?

- In Vitro Approaches : Perform cell viability assays (e.g., MTT on cancer cell lines) and combine with transcriptomic profiling (RNA-seq) to identify affected pathways. Use molecular docking to predict interactions with enzymes like cytochrome P450 .

- Contradiction Resolution : If bioactivity data conflict (e.g., cytotoxicity vs. anti-inflammatory effects), validate using orthogonal assays (e.g., ELISA for cytokine levels) and exclude artifacts like solvent toxicity .

Q. How can mixed-methods research designs address gaps in understanding the compound’s structure-activity relationships (SAR)?

- Quantitative Component : Synthesize analogs (e.g., varying alkyl chain length or sulfur substituents) and test bioactivity in a high-throughput screen. Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .

- Qualitative Component : Conduct semi-structured interviews with experts to contextualize SAR trends, such as unexpected steric effects or metabolic liabilities. Triangulate findings with computational models .

Q. What experimental frameworks are suitable for resolving contradictory data on the compound’s environmental fate?

- Controlled Degradation Studies : Simulate environmental conditions (soil, water) with -labeled compound to track mineralization and metabolite formation. Use LC-HRMS to identify transformation products and assess ecotoxicity in Daphnia magna assays .

- Statistical Tools : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., pH, microbial activity) influencing degradation rates .

Q. How can researchers optimize synthetic routes to scale up production while maintaining reproducibility?

- Process Chemistry : Transition from batch to flow chemistry for improved heat management and yield consistency. Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction intermediates .

- Quality Control : Implement QbD (Quality by Design) principles, including risk assessment (e.g., Ishikawa diagrams) for critical parameters like catalyst loading and mixing efficiency .

Methodological Notes

- Data Reproducibility : Document all synthetic steps, purification criteria, and instrument parameters in line with guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical and Safety Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。